molecular formula C18H18N4O3S B3460471 N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B3460471
M. Wt: 370.4 g/mol
InChI Key: DRENYQRGJIAUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has gained significant interest in scientific research due to its potential medicinal properties. This compound is also known as MTAA and has been studied for its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of MTAA is not fully understood. However, studies suggest that MTAA inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. MTAA may also induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
MTAA has been shown to have low toxicity in normal cells and tissues. However, it may cause some side effects in cancer cells, such as DNA damage and oxidative stress. MTAA has also been shown to modulate the expression of certain genes and proteins that are involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

The advantages of using MTAA in lab experiments include its potential anticancer properties, low toxicity in normal cells, and ability to induce apoptosis in cancer cells. However, the limitations of using MTAA include its limited solubility in water and its potential side effects in cancer cells.

Future Directions

There are several future directions for the research on MTAA. These include:
1. Further studies to understand the mechanism of action of MTAA in cancer cells.
2. Development of more efficient synthesis methods for MTAA.
3. In vivo studies to evaluate the anticancer properties of MTAA.
4. Studies to evaluate the potential of MTAA as a chemotherapeutic agent.
5. Development of MTAA derivatives with improved solubility and bioavailability.
In conclusion, N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a chemical compound that has shown potential as an anticancer agent. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MTAA as a chemotherapeutic agent.

Scientific Research Applications

MTAA has been studied for its potential anticancer properties. In vitro studies have shown that MTAA inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MTAA has also been shown to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-24-13-9-7-12(8-10-13)17-20-18(22-21-17)26-11-16(23)19-14-5-3-4-6-15(14)25-2/h3-10H,11H2,1-2H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRENYQRGJIAUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Reactant of Route 6
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N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

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